2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzochromenes This compound is characterized by its unique structure, which includes a benzo[h]chromene core substituted with various functional groups such as amino, bromo, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[h]chromene core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[h]chromene core.
Introduction of functional groups: The amino, bromo, ethoxy, and methoxy groups are introduced through various substitution reactions.
Formation of the carbonitrile group: The carbonitrile group can be introduced through a reaction with cyanogen bromide or other suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-bromo-4-methoxynicotinonitrile: Similar in structure but lacks the ethoxy group.
2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar core structure but different substituents.
Uniqueness
The uniqueness of 2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both bromo and ethoxy groups, along with the benzo[h]chromene core, makes it a versatile compound for various chemical reactions and research applications.
Properties
Molecular Formula |
C23H19BrN2O3 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
2-amino-4-(2-bromo-4-ethoxy-5-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C23H19BrN2O3/c1-3-28-20-11-18(24)16(10-19(20)27-2)21-15-9-8-13-6-4-5-7-14(13)22(15)29-23(26)17(21)12-25/h4-11,21H,3,26H2,1-2H3 |
InChI Key |
OXHKXWFADQNVKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Br)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)OC |
Origin of Product |
United States |
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